molecular formula C26H26N2O5 B2717029 1-(2,5-dimethylbenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 899922-07-7

1-(2,5-dimethylbenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2717029
CAS No.: 899922-07-7
M. Wt: 446.503
InChI Key: ISIVNVPOUWFITI-UHFFFAOYSA-N
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Description

1-(2,5-dimethylbenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5/c1-16-10-11-17(2)18(12-16)15-27-21-9-7-6-8-20(21)25(29)28(26(27)30)19-13-22(31-3)24(33-5)23(14-19)32-4/h6-14H,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIVNVPOUWFITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylbenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethylbenzylamine and 3,4,5-trimethoxybenzaldehyde.

    Formation of Schiff Base: The amine reacts with the aldehyde to form a Schiff base under acidic or basic conditions.

    Cyclization: The Schiff base undergoes cyclization with anthranilic acid or its derivatives to form the quinazoline core.

    Oxidation and Functionalization: The quinazoline core is then oxidized and functionalized to introduce the 2,4-dione moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylbenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under controlled temperature and pH conditions.

Major Products

    Oxidation Products: Quinazoline N-oxides.

    Reduction Products: Dihydroquinazoline derivatives.

    Substitution Products: Various functionalized quinazoline derivatives depending on the substituents introduced.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of quinazoline derivatives as antimicrobial agents. The compound has been evaluated for its antibacterial properties against various strains of bacteria. Research indicates that derivatives of quinazoline-2,4(1H,3H)-dione exhibit activity against both Gram-positive and Gram-negative bacteria.

  • Study Findings :
    • The compound demonstrated moderate antibacterial activity compared to standard drugs like ampicillin.
    • Specific derivatives showed inhibition zones ranging from 10 to 12 mm against Staphylococcus aureus and Escherichia coli, with MIC values indicating significant bioactivity .

Anticancer Potential

Quinazoline derivatives are also being investigated for their anticancer properties. The structural characteristics of the compound allow it to interact with various molecular targets involved in cancer progression.

  • Mechanism of Action :
    • Quinazoline derivatives can inhibit key enzymes such as DNA topoisomerases and protein kinases that are critical for cancer cell proliferation.
    • Studies suggest that modifications on the quinazoline ring can enhance selectivity and potency against cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory potential of quinazoline derivatives has been explored in various models. These compounds may inhibit pro-inflammatory cytokines and pathways.

  • Research Insights :
    • Certain derivatives have shown efficacy in reducing inflammation in animal models of rheumatoid arthritis and other inflammatory diseases.
    • The structure-activity relationship (SAR) studies indicate that specific substitutions on the quinazoline core can significantly enhance anti-inflammatory activity .

Data Tables

ApplicationActivity TypeKey Findings
AntimicrobialModerate activityInhibition zones: 10-12 mm; MIC values: 70-80 mg/mL
AnticancerEnzyme inhibitionEffective against various cancer cell lines
Anti-inflammatoryEfficacySignificant reduction in inflammatory markers

Case Studies

  • Antibacterial Activity Study :
    A series of quinazoline derivatives were synthesized and tested for their antimicrobial efficacy using the Agar well diffusion method. Among them, compounds with specific functional groups displayed enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antimicrobial agents .
  • Anticancer Research :
    In vitro tests on cancer cell lines revealed that certain modifications on the quinazoline structure led to increased cytotoxicity. The most promising derivatives were further evaluated for their mechanism of action, focusing on their ability to inhibit DNA topoisomerases .
  • Anti-inflammatory Model :
    A study investigated the anti-inflammatory effects of quinazoline derivatives in a rat model of arthritis. Results indicated a significant reduction in edema and inflammatory cytokines after treatment with specific compounds derived from the quinazoline scaffold .

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylbenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione involves:

    Molecular Targets: Inhibition of specific kinases such as tyrosine kinases, which play a crucial role in cell signaling and cancer cell proliferation.

    Pathways Involved: Disruption of signaling pathways such as the MAPK/ERK pathway, leading to apoptosis (programmed cell death) in cancer cells.

    Binding Interactions: The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-dimethylbenzyl)-3-phenylquinazoline-2,4(1H,3H)-dione: Lacks the trimethoxyphenyl group, which may affect its biological activity.

    1-(2,5-dimethylbenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione: Similar structure but with fewer methoxy groups, potentially altering its pharmacological properties.

Uniqueness

1-(2,5-dimethylbenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is unique due to:

    Trimethoxyphenyl Group: Enhances its binding affinity and selectivity towards specific molecular targets.

    Biological Activity: Exhibits a broader spectrum of biological activities compared to similar compounds, making it a valuable candidate for further research and development.

Biological Activity

1-(2,5-Dimethylbenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H24N2O5
  • Molecular Weight : 368.42 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds with quinazoline structures often exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of this compound have been investigated in several studies.

Anticancer Activity

Several studies have reported the anticancer properties of quinazoline derivatives. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.
  • Case Study : A study on similar quinazoline derivatives showed significant inhibition of tumor growth in xenograft models when administered at doses ranging from 10 to 50 mg/kg body weight .

Anti-inflammatory Effects

Quinazoline derivatives are also known for their anti-inflammatory properties:

  • Mechanism of Action : The compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Case Study : In vitro studies demonstrated that treatment with related quinazoline compounds reduced the production of inflammatory markers in macrophages by up to 70% .

Antimicrobial Activity

Preliminary data suggest that the compound may exhibit antimicrobial properties:

  • Mechanism of Action : It may disrupt bacterial cell wall synthesis or inhibit nucleic acid synthesis.
  • Case Study : Testing against various bacterial strains indicated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .

Data Table: Biological Activities Summary

Activity TypeMechanism of ActionCase Study Findings
AnticancerInduces apoptosis; inhibits cell proliferationSignificant tumor growth inhibition (10-50 mg/kg)
Anti-inflammatoryInhibits pro-inflammatory cytokinesReduction of inflammatory markers by 70% in vitro
AntimicrobialDisrupts cell wall synthesisMIC = 32 µg/mL against Staphylococcus aureus

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